molecular formula C28H33ClN4O2 B10874611 11-(4-chlorophenyl)-3,3-dimethyl-10-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-chlorophenyl)-3,3-dimethyl-10-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10874611
M. Wt: 493.0 g/mol
InChI Key: QNXFWKPFTRHWLX-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type. For example, oxidation could involve strong oxidizing agents, while reduction might use reducing agents.
    • Major products formed from these reactions would vary based on the specific reaction conditions.
  • Scientific Research Applications

    • In research, this compound finds applications in chemistry, biology, medicine, and industry.
    • Its antipsychotic properties make it valuable for treating conditions like schizophrenia and bipolar disorder.
    • Ongoing metabolism studies benefit from analogs labeled with carbon-14 in biologically stable sites.
  • Mechanism of Action

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C28H33ClN4O2

    Molecular Weight

    493.0 g/mol

    IUPAC Name

    6-(4-chlorophenyl)-9,9-dimethyl-5-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

    InChI

    InChI=1S/C28H33ClN4O2/c1-28(2)16-22-26(24(34)17-28)27(19-8-10-20(29)11-9-19)33(23-7-5-4-6-21(23)30-22)18-25(35)32-14-12-31(3)13-15-32/h4-11,27,30H,12-18H2,1-3H3

    InChI Key

    QNXFWKPFTRHWLX-UHFFFAOYSA-N

    Canonical SMILES

    CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)N4CCN(CC4)C)C5=CC=C(C=C5)Cl)C(=O)C1)C

    Origin of Product

    United States

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